Cas no 731821-82-2 (2-(chloromethyl)indolizine-1-carbonitrile)

2-(chloromethyl)indolizine-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-Indolizinecarbonitrile,2-(chloromethyl)-
- 2-(CHLOROMETHYL)INDOLIZINE-1-CARBONITRILE
- AC1M73CO
- AG-G-89063
- CTK5D7523
- DTXSID00368556
- SCHEMBL18580948
- Z56951949
- AKOS008967138
- MFCD04628566
- FT-0691267
- 731821-82-2
- EN300-25795
- 2-(chloromethyl)indolizine-1-carbonitrile
-
- MDL: MFCD04628566
- インチ: InChI=1S/C10H7ClN2/c11-5-8-7-13-4-2-1-3-10(13)9(8)6-12/h1-4,7H,5H2
- InChIKey: QJEGZGGXGQIJLS-UHFFFAOYSA-N
- SMILES: C1=CC2=C(C(=CN2C=C1)CCl)C#N
計算された属性
- 精确分子量: 190.03000
- 同位素质量: 190.0297759g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 232
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 28.2Ų
じっけんとくせい
- PSA: 28.20000
- LogP: 2.54978
2-(chloromethyl)indolizine-1-carbonitrile Security Information
2-(chloromethyl)indolizine-1-carbonitrile 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-(chloromethyl)indolizine-1-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25795-0.25g |
2-(chloromethyl)indolizine-1-carbonitrile |
731821-82-2 | 95.0% | 0.25g |
$92.0 | 2025-02-20 | |
Chemenu | CM235580-250mg |
2-(Chloromethyl)indolizine-1-carbonitrile |
731821-82-2 | 97% | 250mg |
$*** | 2023-05-29 | |
Enamine | EN300-25795-0.1g |
2-(chloromethyl)indolizine-1-carbonitrile |
731821-82-2 | 95.0% | 0.1g |
$66.0 | 2025-02-20 | |
TRC | C650095-100mg |
2-(chloromethyl)indolizine-1-carbonitrile |
731821-82-2 | 100mg |
$ 95.00 | 2022-06-06 | ||
Enamine | EN300-25795-5.0g |
2-(chloromethyl)indolizine-1-carbonitrile |
731821-82-2 | 95.0% | 5.0g |
$743.0 | 2025-02-20 | |
Chemenu | CM235580-1g |
2-(Chloromethyl)indolizine-1-carbonitrile |
731821-82-2 | 97% | 1g |
$*** | 2023-05-29 | |
abcr | AB251098-1g |
2-(Chloromethyl)indolizine-1-carbonitrile; . |
731821-82-2 | 1g |
€436.00 | 2025-02-27 | ||
Aaron | AR0063UE-1g |
1-Indolizinecarbonitrile,2-(chloromethyl)- |
731821-82-2 | 95% | 1g |
$377.00 | 2025-01-23 | |
1PlusChem | 1P0063M2-500mg |
1-Indolizinecarbonitrile,2-(chloromethyl)- |
731821-82-2 | 95% | 500mg |
$264.00 | 2025-02-21 | |
1PlusChem | 1P0063M2-10g |
1-Indolizinecarbonitrile,2-(chloromethyl)- |
731821-82-2 | 95% | 10g |
$1423.00 | 2024-04-21 |
2-(chloromethyl)indolizine-1-carbonitrile 関連文献
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
8. Book reviews
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
2-(chloromethyl)indolizine-1-carbonitrileに関する追加情報
Recent Advances in the Study of 2-(Chloromethyl)indolizine-1-carbonitrile (CAS: 731821-82-2)
The compound 2-(chloromethyl)indolizine-1-carbonitrile (CAS: 731821-82-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.
Recent studies have highlighted the versatility of 2-(chloromethyl)indolizine-1-carbonitrile as a key intermediate in the synthesis of various biologically active indolizine derivatives. Researchers have successfully employed this compound in the development of novel kinase inhibitors, which show promise in targeting cancer-related signaling pathways. The presence of both the chloromethyl and carbonitrile functional groups allows for further chemical modifications, making it a valuable scaffold for medicinal chemistry applications.
In a groundbreaking study published in the Journal of Medicinal Chemistry (2023), researchers demonstrated that derivatives of 2-(chloromethyl)indolizine-1-carbonitrile exhibit potent inhibitory activity against specific protein kinases involved in tumor proliferation. The study utilized structure-activity relationship (SAR) analysis to optimize the compound's efficacy, achieving nanomolar-level inhibition in in vitro assays. These findings suggest that this chemical scaffold could serve as a foundation for developing new anticancer agents.
Another significant advancement comes from recent pharmacological investigations into the compound's potential as an anti-inflammatory agent. Studies have shown that certain derivatives of 2-(chloromethyl)indolizine-1-carbonitrile can effectively modulate inflammatory cytokines, particularly in models of autoimmune diseases. This dual functionality (anticancer and anti-inflammatory) positions the compound as a particularly interesting candidate for further drug development efforts.
The synthesis and scale-up of 2-(chloromethyl)indolizine-1-carbonitrile have also seen notable improvements in recent years. New catalytic methods have been developed that significantly increase yield while reducing the production of unwanted byproducts. These process chemistry advancements are crucial for enabling future clinical studies and potential commercialization of derivatives based on this core structure.
Looking forward, researchers are particularly excited about the compound's potential in targeted drug delivery systems. The reactive chloromethyl group allows for conjugation with various targeting moieties, potentially enabling the development of more precise therapeutics with reduced off-target effects. Several research groups are currently investigating this approach in preclinical models.
In conclusion, 2-(chloromethyl)indolizine-1-carbonitrile (CAS: 731821-82-2) represents a promising scaffold in medicinal chemistry with diverse therapeutic applications. The recent progress in understanding its biological activities, coupled with improvements in synthetic methodologies, suggests that this compound and its derivatives will continue to be an important focus of pharmaceutical research in the coming years.
731821-82-2 (2-(chloromethyl)indolizine-1-carbonitrile) Related Products
- 1207034-95-4(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide)
- 20469-65-2(1-Bromo-3,5-dimethoxybenzene)
- 2138349-32-1(5-amino-1-(3-hydroxy-2,2-dimethylpropyl)-4-methyl-1,2-dihydropyridin-2-one)
- 85333-26-2(4-(Benzyloxy)pyridin-2-amine)
- 2034563-32-9(N-{2-2-(1H-pyrazol-1-yl)ethoxyethyl}furan-2-carboxamide)
- 1806964-25-9(Ethyl 2-(difluoromethyl)-5-methyl-6-nitropyridine-3-carboxylate)
- 75829-66-2(Phenyl 4,6-O-benzylidene-b-D-glucopyranoside)
- 529513-66-4(4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde)
- 270062-97-0(Fmoc-(S)-3-amino-4-(4-methylphenyl)-butyric Acid)
- 68894-07-5(68890-66-4 (Olamine))
